

6-Nitroveratryl Bromide Photolabile Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1229050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The 6-nitroveratryl (NV) moiety, and its reactive precursor 6-nitroveratryl bromide (NVB), represents a cornerstone in the field of photolabile protecting groups (PPGs). This technical guide provides a comprehensive overview of the NVB protecting group, including its photochemical properties, detailed experimental protocols for its application, and its use in sophisticated biological and chemical systems.

Core Concepts and Properties

The 6-nitroveratryl group, also known as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is a light-sensitive chemical entity used to temporarily block a functional group in a molecule.[\[1\]](#)[\[2\]](#) Irradiation with ultraviolet (UV) light cleaves the protecting group, releasing the active molecule with high spatial and temporal precision.[\[3\]](#) This "uncaging" process is invaluable in a multitude of research areas, from fundamental biology to drug delivery.[\[1\]](#)

The key features of the 6-nitroveratryl protecting group include:

- Photochemical Reactivity: The photocleavage mechanism is initiated by the absorption of a photon, leading to an excited singlet state.[\[1\]](#) This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, ultimately leading to the release of the caged molecule and the formation of a 6-nitrosoveratraldehyde byproduct.[\[4\]](#)

- **Wavelength Specificity:** Nitroveratryl-caged compounds typically absorb light in the near-UV range, with absorption maxima often around 350 nm.^{[5][6]} This allows for selective uncaging with minimal damage to biological systems, which are generally less sensitive to this wavelength range.^[3]
- **Versatility:** The 6-nitroveratryl bromide precursor is a versatile reagent for the protection of a wide range of functional groups, including carboxylic acids, alcohols, amines, and thiols.^{[1][7][8]}

Quantitative Photochemical Data

The efficiency of the photocleavage process is paramount for the successful application of any photolabile protecting group. The following table summarizes key quantitative data for several 6-nitroveratryl derivatives.

Derivative	Caged Molecule	Wavelength (nm)	Quantum Yield (Φ)	Extinction Coefficient (ϵ) at λ_{max} ($\text{M}^{-1}\text{cm}^{-1}$)	Reference(s)
α -Carboxy-6-nitroveratryl (α CNV)	Carboxylic Acids	>300	0.17	-	[1][7][9]
α -Carboxy-6-nitroveratryl (α CNV)	Tyrosine	>300	0.19	-	[1][10]
6-ortho-Nitroveratryl	Inositol-1,4,5-trisphosphate (IP ₃)	350	0.12	5000	[5][6]
4,5-Dimethoxy-2-nitrobenzyl	Phenylephrine	300-350	0.05-0.28	-	[1]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of caging and uncaging strategies.

Protocol 1: Protection of a Carboxylic Acid with 6-Nitroveratryl Bromide

This protocol describes a general method for the esterification of a carboxylic acid using 6-nitroveratryl bromide.

Materials:

- Carboxylic acid of interest
- 6-Nitroveratryl bromide (4,5-Dimethoxy-2-nitrobenzyl bromide)
- Cesium carbonate (Cs_2CO_3) or Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
- Base Addition: Add cesium carbonate (1.5 eq) or DIPEA (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
- Alkylation: Add 6-nitroveratryl bromide (1.2 eq) to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. This may take

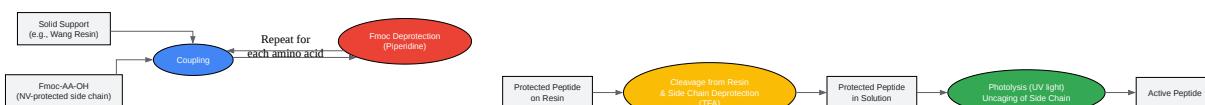
several hours to overnight.

- Work-up:
 - Quench the reaction by adding water.
 - Extract the product with ethyl acetate (3 x volume of the aqueous layer).
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-nitroveratryl ester.

Protocol 2: Photolytic Cleavage (Uncaging) of a 6-Nitroveratryl Protected Compound

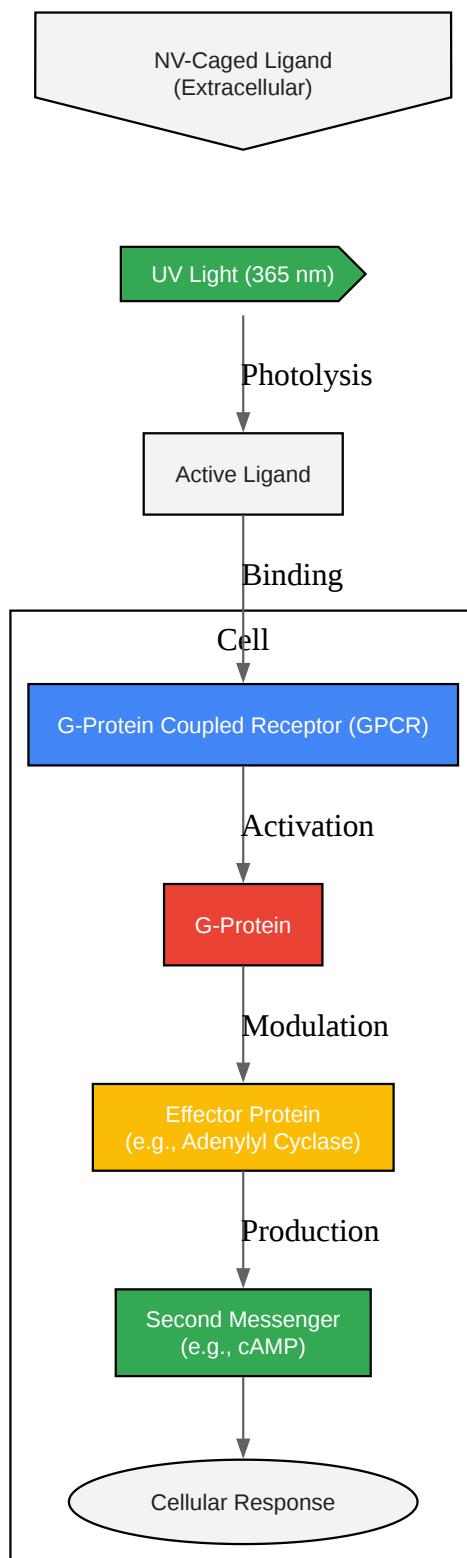
This protocol outlines a general procedure for the light-induced removal of the 6-nitroveratryl protecting group.

Materials:


- 6-Nitroveratryl-caged compound
- Appropriate solvent (e.g., acetonitrile, methanol, or aqueous buffer compatible with the substrate)
- UV lamp with an output centered around 365 nm (e.g., a medium-pressure mercury lamp)
- Quartz reaction vessel or cuvette
- Scavenger (optional, e.g., dithiothreitol (DTT) or semicarbazide)^[8]

Procedure:

- Solution Preparation: Prepare a solution of the 6-nitroveratryl-caged compound in the chosen solvent. The concentration will depend on the extinction coefficient of the compound and the desired amount of released substrate.
- Scavenger Addition (Optional): If the 6-nitrosoveratraldehyde byproduct is expected to interfere with the experiment, a scavenger can be added to the solution. For example, dithiothreitol can be used to reduce the nitroso group.[8]
- Irradiation:
 - Place the solution in a quartz reaction vessel.
 - Irradiate the solution with a UV lamp (e.g., at 365 nm). The irradiation time will depend on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the sample.
 - Monitor the progress of the photolysis by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by observing the disappearance of the starting material and the appearance of the uncaged product.
- Analysis: Analyze the reaction mixture to confirm the release of the desired compound and to quantify the yield of the uncaging reaction.


Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways where the 6-nitroveratryl photolabile protecting group is a key component.

[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis with a Photolabile Side Chain.

[Click to download full resolution via product page](#)

Caption: GPCR signaling initiated by photorelease of a caged ligand.

Conclusion

The 6-nitroveratryl bromide photolabile protecting group remains a powerful and versatile tool in chemistry and biology. Its well-characterized photochemical properties, coupled with established protocols for its introduction and removal, enable precise control over the release of a wide array of molecules. The ability to initiate biological processes with a pulse of light opens up exciting avenues for research in areas such as neuroscience, cell signaling, and drug delivery. As our understanding of complex biological systems grows, the demand for sophisticated tools like the 6-nitroveratryl protecting group will undoubtedly continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photorelease of tyrosine from α -carboxy-6-nitroveratryl (α CNV) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-Nitroveratryl Bromide Photolabile Protecting Group: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1229050#6-nitroveratryl-bromide-photolabile-protecting-group>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com